molecular formula C12H15BrO2 B2923400 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one CAS No. 879053-70-0

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one

Cat. No.: B2923400
CAS No.: 879053-70-0
M. Wt: 271.154
InChI Key: OFWUBMOUIVHXFE-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one is an organic compound with the molecular formula C11H13BrO2. This compound is primarily used in research settings and is known for its unique chemical properties, which make it valuable in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one typically involves the bromination of 1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one. This reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent and efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of new compounds with different functional groups.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. This property is exploited in various biochemical assays and studies to investigate enzyme activity and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-1-(4-methoxy-2,5-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-7-6-11(15-4)8(2)5-10(7)12(14)9(3)13/h5-6,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWUBMOUIVHXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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